molecular formula C8H9ClFN B2840417 4-chloro-N-ethyl-2-fluoroaniline CAS No. 1152960-41-2

4-chloro-N-ethyl-2-fluoroaniline

Cat. No.: B2840417
CAS No.: 1152960-41-2
M. Wt: 173.62
InChI Key: RTUWFYKOYPWJJN-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H9ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethyl-2-fluoroaniline typically involves the reaction of 4-chloro-2-fluoroaniline with ethylating agents under controlled conditions. One common method is the alkylation of 4-chloro-2-fluoroaniline using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

4-chloro-N-ethyl-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 4-chloro-N-ethyl-2-fluoroaniline is unique due to the presence of both ethyl and fluoro groups, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

4-chloro-N-ethyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWFYKOYPWJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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